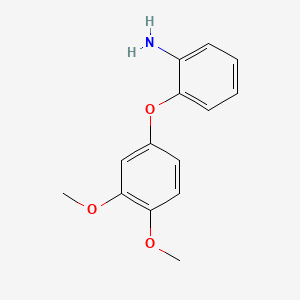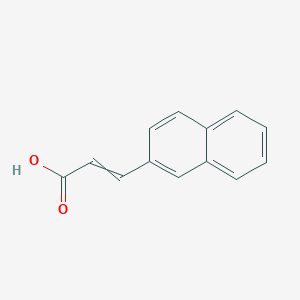
3-(Naphthalen-2-yl)acrylic acid
Overview
Description
“3-(Naphthalen-2-yl)acrylic acid” is a chemical compound with the molecular formula C13H10O2 . It is also known as “(E)-3-(naphthalen-2-yl)acrylic acid” and has a CAS number of 49711-14-0 .
Molecular Structure Analysis
The molecular structure of “3-(Naphthalen-2-yl)acrylic acid” consists of a naphthalene ring attached to an acrylic acid group . The molecular weight of the compound is 198.22 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Naphthalen-2-yl)acrylic acid” include a predicted density of 1.245±0.06 g/cm3, a melting point of 210-212°C, a predicted boiling point of 393.1±11.0 °C, and a vapor pressure of 2.15E-05mmHg at 25°C .
Scientific Research Applications
Fluorescent Dye for Sensing Cysteine : A probe based on a derivative of 3-(Naphthalen-2-yl)acrylic acid was designed for sensing Cysteine with high selectivity and sensitivity. This application leverages the luminescent properties of the compound (Zhang et al., 2014).
Metal Ions Fluorosensor : A study explored the use of (E)-3-(4-dimethylamino-naphthalen-1-yl)-acrylic acid (a compound similar to 3-(Naphthalen-2-yl)acrylic acid) as a fluorosensor for various metal ions. This involves photo-induced charge transfer emission, useful in detecting metal ions (Ghosh et al., 2009).
Study of Polymer Matrices : Compounds related to 3-(Naphthalen-2-yl)acrylic acid have been used to study the photophysical behavior of probes in different solvents and aqueous mixtures. This research is crucial for understanding polymer behavior in various conditions (Cerezo et al., 2001).
Synthesis of Phthalides : The compound was used in the synthesis of phthalide derivatives, indicating its role in organic synthesis and chemical reactions (Yasmin & Ray, 2013).
Anti-Inflammatory Agents : Derivatives of 3-(Naphthalen-2-yl)acrylic acid have been synthesized and evaluated for their potential as anti-inflammatory agents, showcasing the compound's relevance in medicinal chemistry (Devi et al., 2020).
Sensing of Nitro Explosives and Fe(III) Ion : A study focused on naphthalene-based compounds for the detection of nitro aromatics and Fe(III) ions. This application highlights the compound's role in environmental and safety-related sensing (Das & Biradha, 2018).
Fluorinated Monomer for Polymer Chemistry : A fluorinated derivative of naphthyl-acrylate (similar structure to 3-(Naphthalen-2-yl)acrylic acid) was synthesized and characterized for its application in synthetic polymer chemistry, demonstrating its potential in the creation of novel polymers (Erdoğan et al., 2021).
properties
IUPAC Name |
3-naphthalen-2-ylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-9H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGPBDBAAXYWOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-2-yl)acrylic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

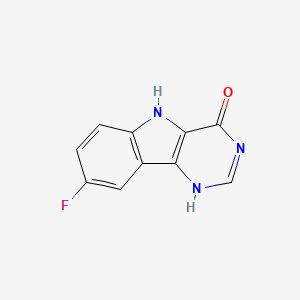
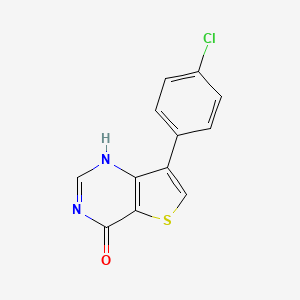
![1-Bromo-3-nitro-2-{[4-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B7883531.png)
![Methyl 4-methoxy-2-{[2-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B7883532.png)
![2-(2,4,6-Triisopropylphenyl)-2-azaspiro[4.5]decan-1-one](/img/structure/B7883536.png)
![4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine](/img/structure/B7883544.png)
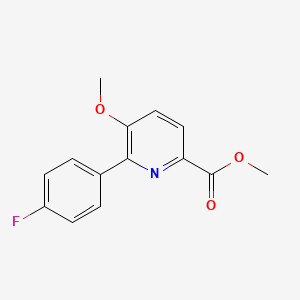
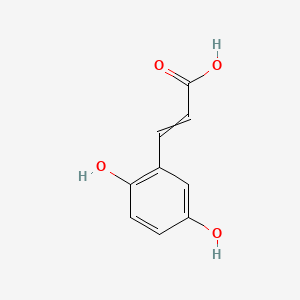
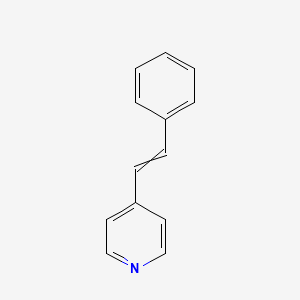
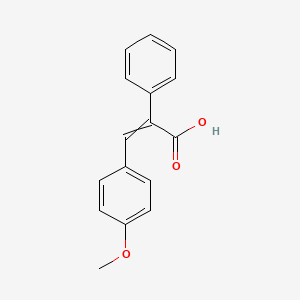
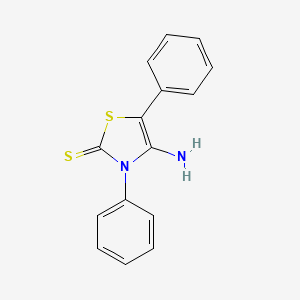
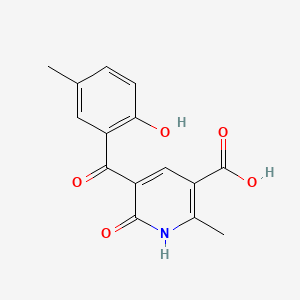
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoyl chloride](/img/structure/B7883619.png)
